1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone
Description
1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone is a heterocyclic compound featuring a triazolo-pyridazine core fused with a cyclopropyl group, a piperazine linker, and a naphthalenyloxy ethanone substituent. The cyclopropyl group at the 3-position of the triazole ring may enhance metabolic stability by reducing oxidative degradation .
Properties
IUPAC Name |
1-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-2-naphthalen-1-yloxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c31-23(16-32-20-7-3-5-17-4-1-2-6-19(17)20)29-14-12-28(13-15-29)22-11-10-21-25-26-24(18-8-9-18)30(21)27-22/h1-7,10-11,18H,8-9,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGMWXBWRLYUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)COC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone is a complex heterocyclic compound that has garnered attention for its potential pharmacological properties. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolopyridazine core connected to a piperazine moiety and a naphthalenic ether. Its molecular formula is , and it possesses significant structural complexity that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor of various kinases, particularly the c-Met kinase, which plays a critical role in cancer progression and metastasis. The binding affinity and inhibitory potency against c-Met can be significant, as demonstrated in various studies.
In Vitro Studies
Recent research has highlighted the compound's cytotoxic effects against several cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and LO2 (normal hepatocytes).
- Cytotoxicity Results :
- A549: IC₅₀ = 1.06 ± 0.16 μM
- MCF-7: IC₅₀ = 1.23 ± 0.18 μM
- HeLa: IC₅₀ = 2.73 ± 0.33 μM
These findings indicate that the compound exhibits significant cytotoxicity against tumor cells while showing less effect on normal cells .
Table 1: Cytotoxicity and Kinase Inhibition Data
| Cell Line | IC₅₀ (μM) | Remarks |
|---|---|---|
| A549 | 1.06 ± 0.16 | High sensitivity |
| MCF-7 | 1.23 ± 0.18 | High sensitivity |
| HeLa | 2.73 ± 0.33 | Moderate sensitivity |
| LO2 | ND | Not detected |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the triazolopyridazine core and the piperazine linker can significantly affect the compound's potency and selectivity against c-Met kinase. Variations in substituents on the naphthalene moiety also influence biological activity through electronic and steric effects .
Case Study 1: Inhibition of c-Met Kinase
One study demonstrated that derivatives of triazolo-pyridazine compounds showed promising inhibition of c-Met kinase with IC₅₀ values comparable to established inhibitors like Foretinib (IC₅₀ = 0.019 μM). The mechanism involved binding to the ATP-binding site of the kinase, suggesting potential for therapeutic applications in cancer treatment .
Case Study 2: Induction of Apoptosis
Another investigation revealed that treatment with the compound led to late apoptosis in A549 cells, indicating a potential mechanism for its anticancer effects. The study noted cell cycle arrest in the G0/G1 phase, further supporting its role as an anticancer agent .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the triazole scaffold exhibit significant antimicrobial properties. The compound's structural characteristics allow it to effectively interact with bacterial enzymes and membranes, potentially leading to its application as an antimicrobial agent against various pathogens .
Anticancer Properties
The compound has been studied for its anticancer potential. The triazolo-pyridazine moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may share similar mechanisms .
Neurological Applications
Given its piperazine structure, this compound may exhibit neuropharmacological effects. Compounds with similar piperazine derivatives have been associated with anxiolytic and antidepressant activities. Further research could explore its potential in treating neurological disorders .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. |
| Study B | Anticancer Properties | Showed that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. |
| Study C | Neuropharmacological Effects | Preliminary results indicated anxiolytic effects in animal models, warranting further exploration into its mechanism of action. |
Comparison with Similar Compounds
Target Compound
- Core : [1,2,4]Triazolo[4,3-b]pyridazine with a cyclopropyl substituent.
- Key Features: Pyridazine (six-membered ring with two adjacent nitrogen atoms) fused with triazole (five-membered ring with three nitrogen atoms).
Analog 2 (From )
- Core : Pyrazolo[3,4-b]pyridine.
- Key Features : Pyridine fused with pyrazole. While lacking a triazole ring, this system shares nitrogen-rich heterocyclic properties, often associated with antimicrobial or anticancer activity .
Pharmacophoric Substituents
Target Compound
- Piperazine Linker : Enhances solubility and serves as a spacer for optimal receptor binding.
- Naphthalenyloxy Ethanone: A bulky aromatic group that may increase logP (lipophilicity) and influence CNS penetration.
Q & A
Basic: What synthetic strategies are recommended for constructing the triazolo-pyridazine core in this compound?
The triazolo-pyridazine core can be synthesized via cyclocondensation reactions involving hydrazine derivatives and heterocyclic precursors. Key steps include:
- Cyclization : Reacting 5-substituted pyridazine precursors with hydrazine hydrate under reflux to form the triazolo ring .
- Regioselectivity control : Using electron-withdrawing groups (e.g., cyclopropyl) at position 3 of the triazolo ring to stabilize reactive intermediates .
- Purification : Employing column chromatography or recrystallization from ethanol-DMF mixtures to isolate intermediates .
- Validation : Confirming structural integrity via NMR (to verify proton environments) and HPLC (to assess purity >95%) .
Advanced: How can reaction conditions be optimized to enhance regioselectivity during cyclopropane introduction?
- Temperature modulation : Conducting reactions at 0–5°C to favor kinetically controlled pathways, reducing byproduct formation from competing nucleophilic attacks .
- Catalyst screening : Testing Lewis acids (e.g., ZnCl) to stabilize transition states during cyclopropane ring formation .
- Solvent effects : Using polar aprotic solvents (e.g., DMF) to improve solubility of intermediates and reduce aggregation .
- Post-reaction analysis : Comparing NMR shifts of C-3 protons (cyclopropyl CH groups typically resonate at δ 1.2–1.5 ppm) to confirm regiochemistry .
Basic: What spectroscopic techniques are essential for structural elucidation?
- NMR : Identifies proton environments (e.g., naphthyloxy aromatic protons at δ 6.8–7.5 ppm, piperazine N-CH at δ 2.5–3.5 ppm) .
- IR spectroscopy : Detects carbonyl stretching (C=O at ~1680 cm) and triazolo C-N vibrations (~1550 cm) .
- HPLC-MS : Validates molecular weight (e.g., [M+H] peak) and purity (>95% by area under the curve) .
Advanced: How can molecular docking predict this compound’s interaction with fungal targets like 14-α-demethylase?
- Target selection : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) to model binding pockets .
- Docking software : Employ AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on hydrogen bonds with heme iron and hydrophobic contacts with lanosterol-binding residues .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors (e.g., fluconazole) to prioritize compounds for antifungal assays .
Basic: How should researchers design in vitro assays to evaluate bioactivity?
- Cell lines : Use standardized fungal strains (e.g., Candida albicans ATCC 90028) in broth microdilution assays to determine MIC values .
- Controls : Include fluconazole as a positive control and solvent-only wells (e.g., DMSO <1%) to assess background activity .
- Replicates : Perform assays in quadruplicate (n=4) with randomized block designs to minimize batch effects .
Advanced: How to resolve contradictions between spectroscopic data and computational predictions?
- Hypothesis testing : If NMR suggests an unexpected tautomer (e.g., triazolo N-H vs. N-alkyl), perform X-ray crystallography to resolve ambiguity .
- Dynamic simulations : Run molecular dynamics (MD) to assess if computational models align with experimental flexibility (e.g., piperazine ring puckering) .
- Synthetic corroboration : Synthesize derivatives with modified substituents (e.g., methoxy vs. cyclopropyl) to validate structure-activity relationships .
Basic: What purification methods are suitable for isolating intermediates with high polarity?
- Flash chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) for polar triazolo intermediates .
- Countercurrent distribution : Separate naphthyloxy-containing products via biphasic solvent systems (e.g., hexane-ethyl acetate-water) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove hydrophilic impurities .
Advanced: How can QSAR models improve the prediction of pharmacokinetic properties?
- Descriptor selection : Include topological polar surface area (TPSA), logP, and hydrogen bond donors/acceptors to model blood-brain barrier permeability .
- Training data : Curate datasets of triazolo derivatives with known ADME profiles (e.g., metabolic stability in liver microsomes) .
- Validation metrics : Ensure R ≥ 0.8 and RMSE ≤ 0.3 for robust predictions of bioavailability .
Basic: What safety protocols are critical when handling naphthyloxy derivatives?
- PPE : Use nitrile gloves and fume hoods to prevent dermal/organic vapor exposure .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from coupling reactions) before disposal .
- First aid : Immediate eye irrigation with saline for accidental splashes, followed by medical consultation .
Advanced: How to troubleshoot low yields in piperazine-ethanone coupling reactions?
- Activation strategies : Employ carbodiimides (e.g., EDC/HOBt) to activate the ethanone carbonyl for nucleophilic attack by piperazine .
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloroethane to minimize side reactions .
- Stoichiometry : Use a 1.2:1 molar ratio of piperazine to ethanone to drive the reaction to completion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
